rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis
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Overview
Description
rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of compounds, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis can be achieved through radical trifluoromethylation. . The reaction conditions typically require the presence of a radical initiator and a suitable solvent. Industrial production methods may involve large-scale radical trifluoromethylation processes, optimized for yield and purity.
Chemical Reactions Analysis
rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and biological activity, allowing it to effectively interact with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis can be compared with other similar compounds, such as:
- rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis . These compounds share the trifluoromethyl group and similar structural features, but differ in their specific ring structures and substituents. The uniqueness of this compound lies in its specific ring system and the positioning of the trifluoromethyl group, which can influence its reactivity and applications.
Properties
Molecular Formula |
C7H10F3NO2S |
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Molecular Weight |
229.22 g/mol |
IUPAC Name |
3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide |
InChI |
InChI=1S/C7H10F3NO2S/c8-7(9,10)6-1-2-14(12,13)5(6)3-11-4-6/h5,11H,1-4H2 |
InChI Key |
AMLKKBWPCBVOCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2C1(CNC2)C(F)(F)F |
Origin of Product |
United States |
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